(4-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine
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Overview
Description
(4-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is an organic compound characterized by the presence of a fluorobenzyl group and a pentafluoroethylsulfanylpropyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-fluorobenzyl chloride with 3-pentafluoroethylsulfanylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(4-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the pentafluoroethylsulfanylpropyl group can modulate the compound’s electronic properties. These interactions can lead to the inhibition or activation of biological pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl chloride
- 4-Fluorobenzyl alcohol
- 4-Fluorobenzoyl chloride
Uniqueness
(4-Fluoro-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is unique due to the presence of both a fluorobenzyl group and a pentafluoroethylsulfanylpropyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and altered electronic characteristics, which can be advantageous in various applications.
Properties
Molecular Formula |
C12H13F6NS |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H13F6NS/c13-10-4-2-9(3-5-10)8-19-6-1-7-20-12(17,18)11(14,15)16/h2-5,19H,1,6-8H2 |
InChI Key |
UAERHNAGCMSSBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCSC(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
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